molecular formula C11H8FN3O2 B6239327 4-[(2-fluorophenyl)amino]pyrimidine-5-carboxylic acid CAS No. 1082462-90-5

4-[(2-fluorophenyl)amino]pyrimidine-5-carboxylic acid

Cat. No. B6239327
CAS RN: 1082462-90-5
M. Wt: 233.2
InChI Key:
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Description

“4-[(2-fluorophenyl)amino]pyrimidine-5-carboxylic acid” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . The synthesis of similar compounds involves replacing parts of known drugs with primary, secondary, and aryl amines .


Molecular Structure Analysis

Pyrimidines have a six-membered ring with two nitrogen atoms at positions 1 and 3 . Intramolecular weak hydrogen bond interactions can lead to the formation of pseudo seven and six-membered hydrogen-bond patterns, thus locking the molecular conformation and eliminating conformational flexibility .


Chemical Reactions Analysis

The prolongation of the linker between the central pyrimidine and the methylsulfinylphenyl ring can reduce the inhibitory efficacy compared to similar compounds .

Mechanism of Action

While the specific mechanism of action for “4-[(2-fluorophenyl)amino]pyrimidine-5-carboxylic acid” is not available, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Research developments suggest that pyrimidines have a large potential to be explored for newer therapeutic possibilities . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(2-fluorophenyl)amino]pyrimidine-5-carboxylic acid involves the reaction of 2-fluoroaniline with ethyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate, followed by hydrolysis of the resulting ethyl ester to yield the target compound.", "Starting Materials": [ "2-fluoroaniline", "ethyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate" ], "Reaction": [ "Step 1: 2-fluoroaniline is reacted with ethyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate in the presence of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield the corresponding amide intermediate.", "Step 2: The resulting amide intermediate is then hydrolyzed using a strong acid, such as hydrochloric acid (HCl), to yield the target compound, 4-[(2-fluorophenyl)amino]pyrimidine-5-carboxylic acid." ] }

CAS RN

1082462-90-5

Product Name

4-[(2-fluorophenyl)amino]pyrimidine-5-carboxylic acid

Molecular Formula

C11H8FN3O2

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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